Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]-3-methoxybenzoate
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Overview
Description
“Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]-3-methoxybenzoate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple functional groups including a cyano group, an amino group, an ethoxy group, and a methoxybenzoate group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the cyano group could undergo reactions to form amines or carboxylic acids .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyano and ethoxy groups could affect its polarity and solubility .Scientific Research Applications
Antimicrobial Activity and Synthesis
One of the primary research interests in this compound and its derivatives involves their synthesis and evaluation for antimicrobial activities. For instance, a study focused on the synthesis of new 1,2,4-Triazole derivatives, including similar structures, to assess their antimicrobial activities. These synthesized compounds were found to have good or moderate activities against various microorganisms, indicating the potential for development into new antimicrobial agents (Bektaş et al., 2007).
Chemical Synthesis and Mechanistic Studies
Another significant area of research involves the chemical synthesis of compounds with similar structures and studying their reaction mechanisms. Research has detailed the synthesis and structure of azolo[a]pyrimidines and related compounds, providing insights into the chemical reactions and mechanisms involved. Such studies are crucial for understanding how these compounds can be synthesized and modified for various applications (Bajwa & Sykes, 1979).
Biological and Pharmaceutical Applications
Further research explores the biological and pharmaceutical implications of compounds structurally related to Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]-3-methoxybenzoate. Studies on compounds derived from or similar to this molecule have investigated their potential as enzyme inhibitors or for other biological activities, suggesting the versatility and potential therapeutic applications of this chemical class (Mobashery et al., 1990).
Material Science and Nanotechnology
In the realm of materials science and nanotechnology, research has been conducted on the use of similar compounds for the creation of novel materials or in nanotechnology applications. For example, studies on the synthesis and properties of polymeric and solid lipid nanoparticles for sustained release of certain compounds illustrate the application of these chemicals in developing new material technologies that could have wide-ranging applications, including in agriculture and drug delivery systems (Campos et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]-3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-11(2)17(3,10-18)19-15(20)9-24-13-7-6-12(16(21)23-5)8-14(13)22-4/h6-8,11H,9H2,1-5H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWNXXOIEKPVKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=C(C=C(C=C1)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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